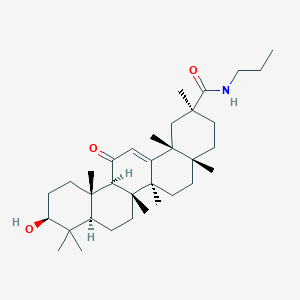
5-(Chloromethyl)-3H-1,2-dithiole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-3H-1,2-dithiole-3-thione is an organosulfur compound characterized by a dithiole ring structure with a chloromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione typically involves the chlorination of 3H-1,2-dithiole-3-thione. One common method includes the reaction of 3H-1,2-dithiole-3-thione with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as zinc chloride, which facilitates the chloromethylation process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processing techniques to enhance reaction efficiency and yield. This method allows for better control over reaction parameters, leading to higher purity and consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Chloromethyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to alterations in their function. The dithiole ring structure also contributes to its reactivity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-(Chloromethyl)furfural
Comparison: 5-(Chloromethyl)-3H-1,2-dithiole-3-thione is unique due to its dithiole ring structure, which imparts distinct chemical properties compared to other chloromethyl-substituted compounds. For instance, 5-(Chloromethyl)furfural, while also containing a chloromethyl group, has a furan ring, leading to different reactivity and applications .
Eigenschaften
CAS-Nummer |
918504-18-4 |
|---|---|
Molekularformel |
C4H3ClS3 |
Molekulargewicht |
182.7 g/mol |
IUPAC-Name |
5-(chloromethyl)dithiole-3-thione |
InChI |
InChI=1S/C4H3ClS3/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
InChI-Schlüssel |
QFQHMJDSQVSERV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SSC1=S)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


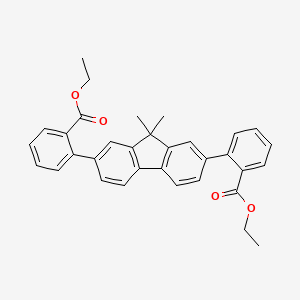
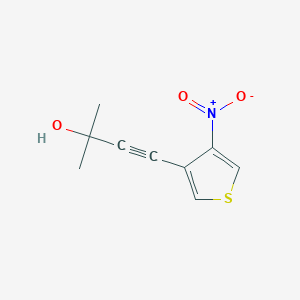
![3,3'-{[4-(Propan-2-yl)phenyl]methylene}bis(1-methyl-1H-indole)](/img/structure/B12618303.png)

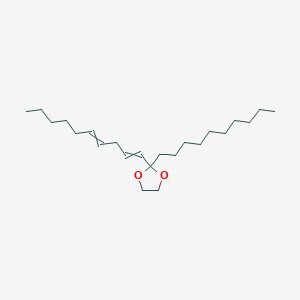
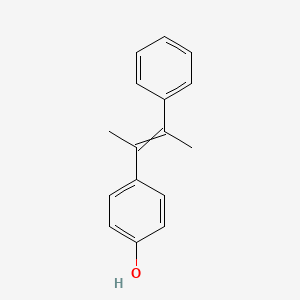
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
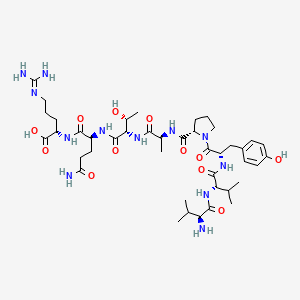
![{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine](/img/structure/B12618344.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-](/img/structure/B12618356.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
